methanol CAS No. 43215-17-4](/img/structure/B12934197.png)
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl](phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzimidazole ring, along with the methylsulfonyl and phenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of Phenyl Group: The phenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzimidazole ring or the phenyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the phenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring or the methylsulfonyl group.
Reduction: Reduced derivatives of the benzimidazole ring or the phenyl group.
Substitution: Substituted derivatives at the benzimidazole ring or the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The methylsulfonyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzimidazole: A parent compound with a simpler structure, lacking the methylsulfonyl and phenyl groups.
(2-(Methylsulfonyl)phenyl)methanol: A similar compound with a different substitution pattern on the phenyl ring.
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol: A closely related compound with a hydroxyl group instead of the phenyl group.
Uniqueness: (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is unique due to the combination of the benzimidazole ring, methylsulfonyl group, and phenyl group, which collectively contribute to its distinct chemical properties and potential biological activities. The presence of these functional groups allows for diverse chemical reactivity and the potential for multiple therapeutic applications.
Propiedades
Número CAS |
43215-17-4 |
|---|---|
Fórmula molecular |
C15H14N2O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(1-methylsulfonylbenzimidazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H14N2O3S/c1-21(19,20)17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3 |
Clave InChI |
SJCNHXBXBIVTGE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


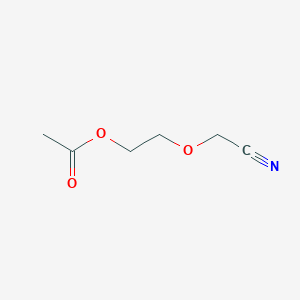
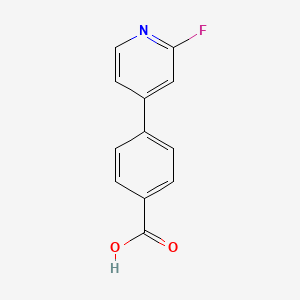
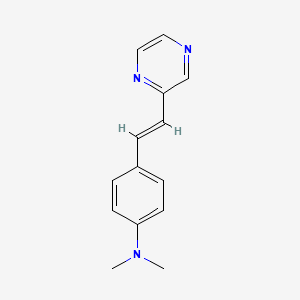
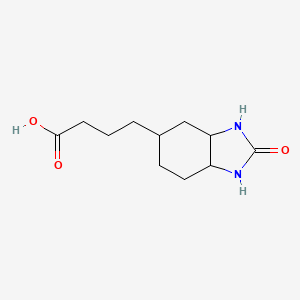
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
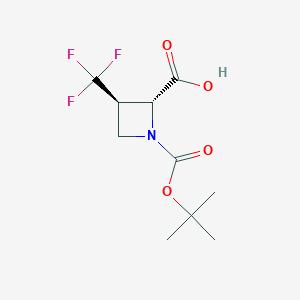
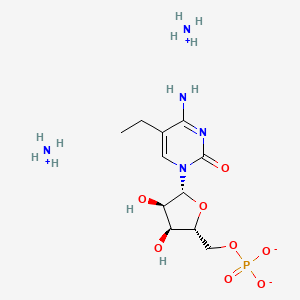
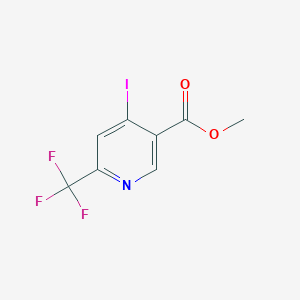

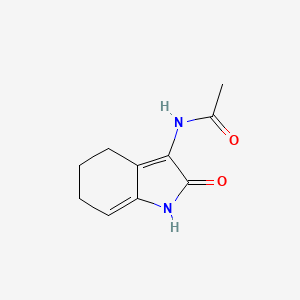
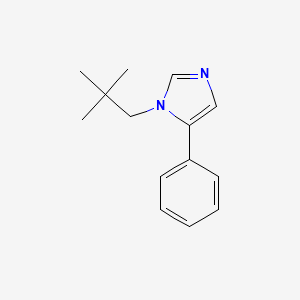
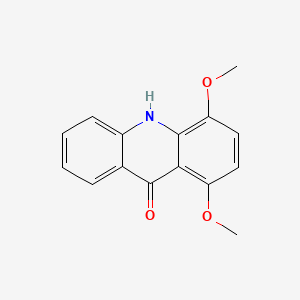

![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
